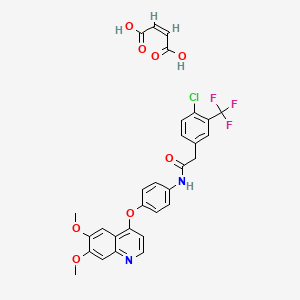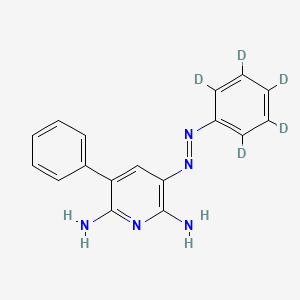
3-Phenylphen-azopyridine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylphen-azopyridine-d5 is a deuterated derivative of azopyridine, a compound known for its photoresponsive properties. Azopyridines are a class of azo compounds that combine the photoresponse of the azo chromophore with the chemistry of the pyridine ring. This combination makes them highly versatile and useful in various scientific applications .
Preparation Methods
The synthesis of 3-Phenylphen-azopyridine-d5 typically involves the reaction of a deuterated phenylhydrazine with a pyridine derivative under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Phenylphen-azopyridine-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
3-Phenylphen-azopyridine-d5 has a wide range of scientific research applications:
Chemistry: It is used as a photoresponsive material in the development of smart polymers and supramolecular assemblies.
Biology: Its photoisomerization properties make it useful in studying biological processes that involve light-induced changes.
Mechanism of Action
The mechanism of action of 3-Phenylphen-azopyridine-d5 involves its ability to undergo reversible trans-to-cis photoisomerization. This process changes the molecular geometry and polarity of the compound, which can trigger various effects depending on the application. The molecular targets and pathways involved include interactions with hydrogen and halogen bonds, as well as changes in pH responsiveness .
Comparison with Similar Compounds
3-Phenylphen-azopyridine-d5 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and kinetic studies. Similar compounds include:
Azobenzene: Known for its stability and photoresponsive properties.
Azopyridine: Combines the photoresponse of the azo group with the chemistry of the pyridine ring.
Phenazopyridine: Used as a urinary tract analgesic with a different mechanism of action
These compounds share some properties but differ in their specific applications and chemical behaviors.
Properties
Molecular Formula |
C17H15N5 |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]-5-phenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)/i2D,5D,6D,9D,10D |
InChI Key |
RBGZGPSVFJKROH-OUHXUHDZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C(=C2)C3=CC=CC=C3)N)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
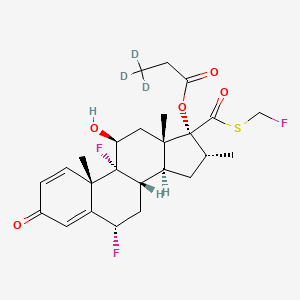
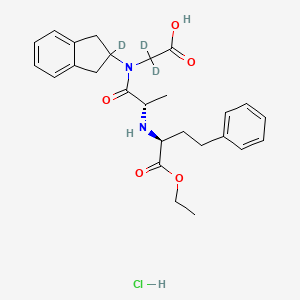

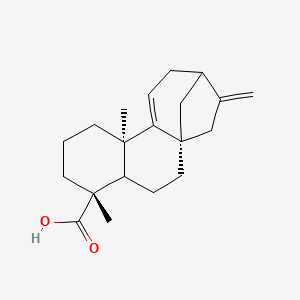

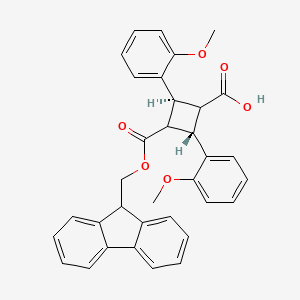
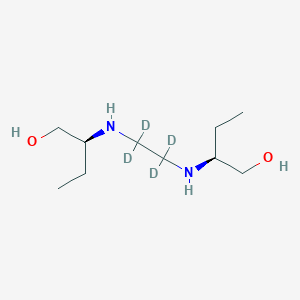
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
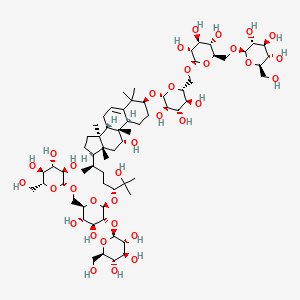
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
